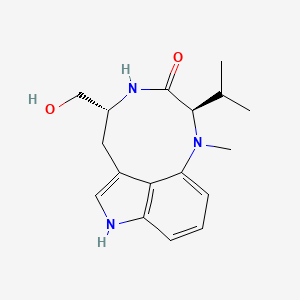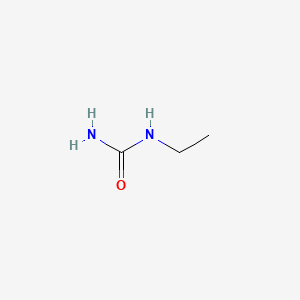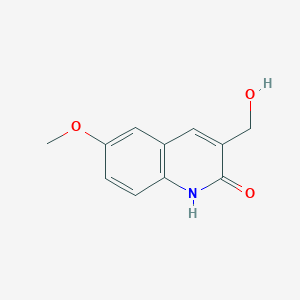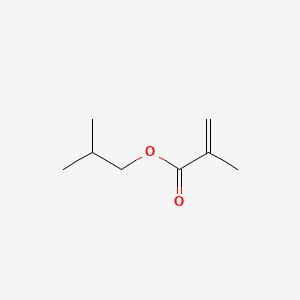
(+)-Indolactam V
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Indolactam V is a naturally occurring compound that belongs to the indolactam family. It is known for its biological activity, particularly its ability to activate protein kinase C (PKC). This compound has been isolated from various marine organisms and has shown potential in various scientific research fields due to its unique chemical structure and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Indolactam V typically involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a tryptophan derivative to form the indole ring, followed by lactam formation. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization and lactam formation steps.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and catalysts to improve yield and purity.
化学反应分析
Types of Reactions: (+)-Indolactam V undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can lead to the formation of reduced indolactam derivatives.
科学研究应用
(+)-Indolactam V has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of indole derivatives and to develop new synthetic methodologies.
Biology: It is used to study the activation of protein kinase C and its role in cellular signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate protein kinase C activity, which is involved in various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a chemical intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of (+)-Indolactam V involves the activation of protein kinase C (PKC). This activation occurs through the binding of this compound to the regulatory domain of PKC, leading to a conformational change that activates the enzyme. The activated PKC then phosphorylates various target proteins, leading to changes in cellular signaling pathways and biological responses.
相似化合物的比较
(+)-Indolactam V is unique among indolactam compounds due to its specific structure and biological activity. Similar compounds include:
(-)-Indolactam V: This is the enantiomer of this compound and has different biological activity.
Indolactam B: This compound has a similar structure but lacks some of the functional groups present in this compound, leading to different biological properties.
Indolactam C: This compound has a different substitution pattern on the indole ring, leading to different reactivity and biological activity.
属性
CAS 编号 |
90365-56-3 |
|---|---|
分子式 |
C17H23N3O2 |
分子量 |
301.4 g/mol |
IUPAC 名称 |
(10R,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16+/m0/s1 |
InChI 键 |
LUZOFMGZMUZSSK-BLLLJJGKSA-N |
SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |
手性 SMILES |
CC(C)[C@@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO |
规范 SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B3431445.png)





